Pirotinib Pirotinib Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735149
InChI:
SMILES: none
Molecular Formula:
Molecular Weight:

Pirotinib

CAS No.:

Cat. No.: VC20735149

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pirotinib -

Specification

IUPAC Name none
SMILES none
Appearance Solid powder

Introduction

Chemical and Pharmacological Properties of Pyrotinib

Chemical Structure and Composition

Pyrotinib is chemically defined as (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide. Its molecular formula is C32H31ClN6O3C_{32}H_{31}ClN_6O_3, and it has a molecular weight of 583.1 g/mol . The compound's structure includes a quinoline core substituted with functional groups that enhance its binding affinity to receptor tyrosine kinases.

Pyrotinib exhibits favorable pharmacokinetic properties, including oral bioavailability and a tolerable safety profile. Preclinical studies have demonstrated its ability to irreversibly bind to EGFR and HER2, leading to sustained inhibition of downstream signaling pathways critical for tumor growth and survival .

Mechanism of Action

Pyrotinib functions as an irreversible inhibitor of EGFR and HER2 by covalently binding to the ATP-binding site of these receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are essential for cell proliferation, survival, and angiogenesis . By targeting both EGFR and HER2, Pyrotinib addresses the redundancy in signaling pathways that often leads to resistance in cancer therapies.

Pharmacokinetics

Studies have reported desirable pharmacokinetic properties for Pyrotinib, including rapid absorption following oral administration and a half-life conducive to daily dosing. The drug exhibits extensive tissue distribution, which is critical for reaching tumor sites. Its metabolism primarily involves hepatic enzymes, with excretion occurring via feces and urine .

Clinical Applications in Oncology

HER2-Positive Breast Cancer

HER2-positive breast cancer is characterized by overexpression or amplification of the HER2 gene, which drives aggressive tumor growth. Pyrotinib has shown significant efficacy in both clinical trials and real-world studies for treating this subtype of breast cancer.

Clinical Trial Data

In a Phase III clinical trial (PHOEBE study), Pyrotinib combined with capecitabine demonstrated superior progression-free survival (PFS) compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab-based therapy. The median PFS was 12.5 months for the Pyrotinib group versus 6.8 months for the lapatinib group .

Real-World Evidence

Treatment LineMedian PFS (months)ORR (%)DCR (%)
First-line146092.73
Second-line1033.8885.95
Third-line or beyond627.9372.97

Subgroup Analyses

Comparative Analysis with Other HER2 Inhibitors

Pyrotinib has been compared to other HER2-targeted therapies such as lapatinib and neratinib in terms of efficacy and safety.

Efficacy

Pyrotinib has demonstrated superior ORR and PFS compared to lapatinib in both clinical trials and real-world settings . Unlike neratinib, which is approved primarily for early-stage breast cancer, Pyrotinib has shown robust activity in advanced-stage disease.

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